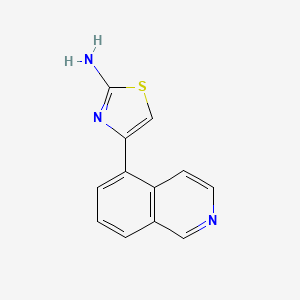

4-(Isoquinolin-5-yl)thiazol-2-amine

CAS No.:

Cat. No.: VC15955751

Molecular Formula: C12H9N3S

Molecular Weight: 227.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9N3S |

|---|---|

| Molecular Weight | 227.29 g/mol |

| IUPAC Name | 4-isoquinolin-5-yl-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C12H9N3S/c13-12-15-11(7-16-12)10-3-1-2-8-6-14-5-4-9(8)10/h1-7H,(H2,13,15) |

| Standard InChI Key | LFHNKCBBERHEOI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CN=C2)C(=C1)C3=CSC(=N3)N |

Introduction

Structural and Physicochemical Properties

Molecular Structure and Isomerism

The compound features a thiazole ring (five-membered sulfur-nitrogen heterocycle) substituted at the 4-position with an isoquinoline group (a bicyclic aromatic system with a nitrogen atom). The thiazole’s sulfur atom contributes to aromatic stability, while the isoquinoline enhances planarity and π-conjugation .

Key structural features:

-

Thiazole ring: Positions 2 (amine group), 4 (isoquinoline attachment), and 5 (sulfur atom).

-

Isoquinoline moiety: Substituted at position 5, contributing to electronic and steric interactions .

SMILES notation: N=c1scc([nH]1)c1cccc2c1ccnc2 .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 227.285 g/mol | |

| Molecular formula | C₁₂H₉N₃S | |

| Solubility | Moderate in organic solvents | |

| Stability | Stable under ambient conditions |

Comparative analysis:

-

N-ethyl derivative (C₁₄H₁₃N₃S): Increased lipophilicity due to ethyl substitution at the amine .

-

Thiazolo[5,4-f]isoquinolin-2-amine (C₁₀H₇N₃S): Fused ring system with enhanced rigidity .

Synthesis and Chemical Reactivity

Palladium-Catalyzed Coupling

Isoquinoline halides undergo Suzuki-Miyaura coupling with thiazole boronic acids to form biaryl linkages .

Reactivity Profile

The thiazole amine undergoes electrophilic substitution at C5 and nucleophilic substitution at C2. The isoquinoline moiety enhances stability but may limit reactivity at adjacent positions .

Key reactions:

-

Acylation: Reaction with acyl chlorides yields amide derivatives.

-

Alkylation: Benzyl bromides form N-benzylated products (e.g., N-ethyl derivatives) .

Biological Activity and Pharmacological Applications

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | 5-LOX IC₅₀ (μM) |

|---|---|---|---|

| 5d | 12.4 ± 1.6 | 35.4 ± 2.3 | 47.2 ± 3.1 |

| 5e | 26 ± 1.4 | 97 ± 3.1 | 98 ± 1.4 |

| Aspirin | >100 | >100 | >100 |

| Celecoxib | >100 | 1.8 ± 0.5 | >100 |

| Data adapted from |

Mechanism: Docking studies suggest binding to COX-2 and 5-LOX active sites via hydrogen bonds with amino acids (e.g., Arg120, Ser353) .

Anticancer Activity

Isoquinoline-thiazole hybrids are explored for kinase inhibition. For example:

-

N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines inhibit Aurora A/B kinases (Kᵢ: 8–9 nM) .

-

Imidazo[2,1-b]thiazole derivatives show antitumor activity against breast and colon cancer cell lines (IC₅₀: 3.1–4.9 μM) .

Structure-activity relationship (SAR):

-

Electron-withdrawing groups (e.g., Cl, NO₂) enhance potency.

-

Aromatic substituents improve binding to hydrophobic kinase pockets .

Antimicrobial Properties

Thiazole scaffolds are effective against gram-positive bacteria and fungi. While specific data for the target compound is lacking, related derivatives exhibit:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Thiazole-hydrazone | 1.95–3.91 | Staphylococcus aureus |

| Imidazolyl-thiazole | 0.98–3.9 | Bacillus subtilis |

| Data adapted from |

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume